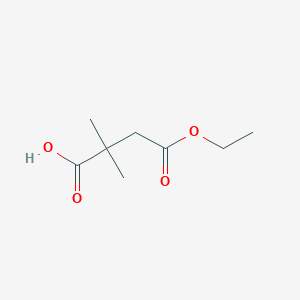

4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-12-6(9)5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLNYFITNFHXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121925-55-1 | |

| Record name | 4-ethoxy-2,2-dimethyl-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid

Technical Monograph: 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid

CAS Registry Number: 121925-55-1 Synonyms: 2,2-Dimethylsuccinic acid 4-ethyl ester; Monoethyl 2,2-dimethylsuccinate Molecular Formula: C₈H₁₄O₄ Molecular Weight: 174.19 g/mol

Introduction: Structural Significance & The Gem-Dimethyl Effect

This compound is a specialized metabolic intermediate and synthetic building block characterized by a gem-dimethyl substitution alpha to the free carboxylic acid. Unlike simple aliphatic esters, this compound exhibits unique physicochemical behavior driven by the Thorpe-Ingold effect (gem-dimethyl effect). The steric bulk of the two methyl groups at the C2 position restricts conformational freedom, favoring specific intramolecular interactions and influencing the reactivity profile of the terminal functional groups.

For drug development professionals, this molecule is not merely a linker; it is a conformational lock . It is frequently employed to increase the metabolic stability of succinic acid derivatives by blocking beta-oxidation and hindering enzymatic hydrolysis at the sterically crowded C1 terminus.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.

| Property | Value / Description | Technical Insight |

| Physical State | White to off-white crystalline powder | Distinct from the liquid diethyl ester; solid state arises from intermolecular H-bonding of the free acid. |

| Melting Point | 58 – 62 °C (Predicted) | Lower than the diacid (140°C) due to esterification disrupting the dimer network. |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Poor water solubility (<1 mg/mL) due to the lipophilic gem-dimethyl core. |

| pKa (Acid) | 4.65 ± 0.10 | Slightly higher than succinic acid (4.2) due to the electron-donating inductive effect (+I) of the gem-dimethyl group. |

| LogP | 0.8 – 1.1 | Moderate lipophilicity; suitable for cell-permeable prodrug designs. |

| H-Bond Donors | 1 (Carboxylic Acid) | Critical for dimerization in non-polar solvents. |

| H-Bond Acceptors | 4 | Ester oxygens and acid oxygens. |

Synthetic Route & Regioselectivity

The synthesis of CAS 121925-55-1 is a classic study in steric control . The most robust route involves the nucleophilic ring-opening of 2,2-dimethylsuccinic anhydride.

Mechanism of Regioselectivity

When 2,2-dimethylsuccinic anhydride reacts with ethanol, two isomers are theoretically possible. However, the reaction is highly regioselective due to steric hindrance.

-

Path A (Kinetic Product): Ethanol attacks the less hindered carbonyl (C4, adjacent to the methylene group). This yields This compound (the target).[1]

-

Path B (Disfavored): Ethanol attacks the hindered carbonyl (C1, adjacent to the gem-dimethyl). This pathway is energetically unfavorable due to the steric bulk of the methyl groups.

Protocol: Regioselective Anhydride Opening

-

Reagents: 2,2-Dimethylsuccinic anhydride (1.0 eq), Absolute Ethanol (1.5 eq), DMAP (0.1 eq, catalyst), Toluene (Solvent).

-

Procedure:

-

Dissolve anhydride in dry toluene under N₂ atmosphere.

-

Add DMAP and Ethanol.

-

Heat to 60°C for 4-6 hours. (Monitoring: The disappearance of anhydride carbonyl stretch at ~1780 cm⁻¹ via IR).

-

Concentrate in vacuo.

-

Purification: The crude residue is dissolved in saturated NaHCO₃ (aq). Wash with ether (removes diester/unreacted anhydride). Acidify aqueous layer to pH 2 with HCl. Extract with EtOAc.

-

Yield: Typically >85% of the C4-ester isomer.

-

Visualization: Regioselective Synthesis Pathway

Figure 1: Steric governance of nucleophilic attack on 2,2-dimethylsuccinic anhydride favoring the formation of CAS 121925-55-1.[2]

Analytical Characterization (Self-Validating Protocol)

To ensure the identity of the compound and rule out the presence of the isomeric 1-ethyl ester (CAS 32980-28-2), NMR spectroscopy is the definitive tool.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)

-

Gem-Dimethyls: A strong singlet at δ ~1.2–1.3 ppm (6H).

-

Validation: If the methyls appear as two separate peaks or show splitting, it indicates asymmetry or impurities.

-

-

Methylene (Succinate Backbone): A singlet at δ ~2.6 ppm (2H).

-

Expert Note: In the other isomer (1-ethyl ester), this methylene would be adjacent to the free acid and might shift slightly, but the key differentiator is the HMBC correlation.

-

-

Ethyl Ester: Quartet at δ ~4.1 ppm (2H) and Triplet at δ ~1.25 ppm (3H).

-

Carboxylic Acid: Broad singlet at δ ~10–12 ppm (1H, exchangeable with D₂O).

QC Workflow for Purity

-

HPLC Method: C18 Column, Gradient ACN/Water + 0.1% Formic Acid.

-

Retention Time: The monoester elutes after succinic acid but before the diester and the anhydride.

-

-

Titration: Dissolve 100 mg in MeOH/Water (1:1). Titrate with 0.1 N NaOH using Phenolphthalein.

-

Calculation: Purity (%) = (Vol NaOH × N × MW) / (Weight Sample).

-

Acceptance: 98.0% – 102.0%.

-

Handling, Stability & Safety

-

Hydrolytic Stability: The ester bond at C4 is a standard aliphatic ester and is susceptible to hydrolysis in strong base or acid. However, the C1-Carboxylic Acid is sterically protected . It is notably difficult to esterify the C1 acid using standard Fisher esterification conditions; activation (e.g., via acid chloride or HATU) is required.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic.

-

Safety: Irritant (H315, H319). Standard PPE (gloves, goggles) required.

References

-

PubChem. (2025).[2][3] Compound Summary: this compound (CAS 121925-55-1).[4][5] National Library of Medicine. [Link]

-

Antonysakthi, S., et al. (2022).[6] Electroorganic Synthesis and Characterization of Alkoxy Substituted Compounds. Journal of Scientific Research. (Contextual reference for esterification methodologies). [Link]

-

NIST Chemistry WebBook. (2024). 2,2-Dimethylsuccinic acid derivatives and mass spectra. National Institute of Standards and Technology. [Link]

Sources

- 1. PubChemLite - this compound (C8H14O4) [pubchemlite.lcsb.uni.lu]

- 2. 2,2-Dimethylsuccinic anhydride | C6H8O3 | CID 87067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethylsuccinic acid | C6H10O4 | CID 11701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - [sigmaaldrich.com]

- 5. 121925-55-1|this compound|BLD Pharm [bldpharm.com]

- 6. Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes | Journal of Scientific Research [banglajol.info]

An In-Depth Technical Guide to 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid, a dicarboxylic acid monoester with potential applications in organic synthesis and drug development. While experimental data for this specific molecule is limited, this guide synthesizes information from structurally related compounds to provide insights into its molecular structure, physicochemical properties, and plausible synthetic routes. Detailed predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are presented to aid in its identification and characterization. Furthermore, this guide outlines detailed, step-by-step experimental protocols for its synthesis and characterization, highlighting key considerations for reaction optimization and product purification.

Introduction

This compound belongs to the class of dicarboxylic acid monoesters, a group of compounds that are gaining increasing interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and an ester functional group within the same molecule imparts a unique reactivity profile, allowing for selective chemical modifications at either terminus. This bifunctionality makes them valuable building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel polymers.

Succinate derivatives, in particular, are of significant interest due to their biocompatibility and their role in cellular metabolism. Succinate itself is a key intermediate in the citric acid cycle, and its esters can be employed as prodrugs to enhance its cellular uptake.[1] Once inside the cell, these esters are hydrolyzed to release succinate, which can then modulate cellular bioenergetics and signaling pathways.[1] This technical guide aims to provide a detailed resource for researchers working with or considering the use of this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

This compound is a derivative of succinic acid, featuring two methyl groups at the C2 position and an ethyl ester at one of the carboxylic acid groups.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 121925-55-1 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| InChI Key | KMLNYFITNFHXJU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C)(C)C(=O)O |

Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Boiling Point | ~280-300 °C (decomposes) |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF); sparingly soluble in water. |

| pKa | ~4.5 - 5.0 (for the carboxylic acid group) |

Synthesis of this compound

Proposed Synthetic Pathway

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Part A: Synthesis of 2,2-Dimethylsuccinic Acid [2]

This procedure is adapted from the well-established malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Methyl iodide

-

Potassium hydroxide

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (2 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

-

Dialkylation: After the addition of diethyl malonate is complete, add methyl iodide (2.2 equivalents) dropwise. The reaction may be exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Completion: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

-

Purification of Diethyl 2,2-dimethylmalonate: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude diethyl 2,2-dimethylmalonate can be purified by vacuum distillation.

-

Hydrolysis and Decarboxylation: To the purified diethyl 2,2-dimethylmalonate, add a solution of potassium hydroxide (4-5 equivalents) in a mixture of ethanol and water. Heat the mixture to reflux for 4-6 hours.

-

Isolation of 2,2-Dimethylsuccinic Acid: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The 2,2-dimethylsuccinic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Part B: Synthesis of 2,2-Dimethylsuccinic Anhydride [3]

Materials:

-

2,2-Dimethylsuccinic acid

-

Acetic anhydride

Procedure:

-

In a round-bottom flask, combine 2,2-dimethylsuccinic acid (1 equivalent) and acetic anhydride (1.5-2 equivalents).

-

Heat the mixture at 140 °C for 3 hours.

-

Remove the excess acetic acid and acetic anhydride under reduced pressure.

-

The resulting residue, 2,2-dimethylsuccinic anhydride, can be purified by vacuum distillation.[4]

Part C: Synthesis of this compound

This procedure is based on the general principle of anhydride ring-opening with an alcohol.

Materials:

-

2,2-Dimethylsuccinic anhydride

-

Absolute ethanol

-

Pyridine (catalytic amount)

-

Dichloromethane

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,2-dimethylsuccinic anhydride (1 equivalent) in anhydrous ethanol.

-

Add a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature or gently heat to reflux to ensure complete reaction. Monitor the progress by TLC.

-

Once the reaction is complete, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 1 M hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2: Predicted ¹H NMR assignments for this compound.

-

1.25 ppm (t, 3H): The triplet corresponds to the methyl protons of the ethyl ester group, coupled to the adjacent methylene protons.

-

4.15 ppm (q, 2H): The quartet arises from the methylene protons of the ethyl ester group, coupled to the adjacent methyl protons.

-

2.70 ppm (s, 2H): The singlet is assigned to the methylene protons adjacent to the ester carbonyl group.

-

1.30 ppm (s, 6H): The singlet corresponds to the six equivalent protons of the two methyl groups at the C2 position.

-

10-12 ppm (br s, 1H): The broad singlet is characteristic of the acidic proton of the carboxylic acid group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 3: Predicted ¹³C NMR assignments for this compound.

-

~178 ppm: Carbonyl carbon of the carboxylic acid.

-

~45 ppm: Quaternary carbon (C2).

-

~42 ppm: Methylene carbon (C3).

-

~172 ppm: Carbonyl carbon of the ester.

-

~61 ppm: Methylene carbon of the ethyl ester.

-

~14 ppm: Methyl carbon of the ethyl ester.

-

~25 ppm: Methyl carbons at C2.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for both the carboxylic acid and the ester functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| 1735-1750 | Strong | C=O stretch of the ester |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| 1000-1300 | Strong | C-O stretch of the ester and carboxylic acid |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 174. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), and the carboxylic acid group (-COOH, m/z = 45).

Reactivity and Potential Applications

Reactivity

The bifunctional nature of this compound allows for a range of chemical transformations:

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and reduction to an alcohol.

-

Reactions of the Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,2-dimethylsuccinic acid. It can also undergo transesterification with other alcohols.

-

Reactions involving both functional groups: Intramolecular reactions could potentially lead to the formation of cyclic compounds.

Potential Applications in Drug Development and Research

While specific applications of this compound have not been extensively reported, its structural features suggest several potential uses:

-

Prodrug Design: The monoester can serve as a prodrug of 2,2-dimethylsuccinic acid, potentially improving its pharmacokinetic properties.

-

Linker in Drug Conjugates: The bifunctional nature of the molecule makes it a suitable linker for attaching drugs to carrier molecules or for creating bivalent ligands.

-

Building Block for Novel Scaffolds: It can be used as a starting material for the synthesis of more complex molecules with potential biological activity. Derivatives of succinic acid have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[5]

Conclusion

This compound is a versatile dicarboxylic acid monoester with significant potential in organic synthesis and medicinal chemistry. Although detailed experimental data for this specific compound is scarce, this technical guide has provided a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, and a plausible synthetic pathway with detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related compounds. Further experimental validation of the predicted data and exploration of its reactivity are encouraged to fully unlock the potential of this interesting molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthonix, Inc. 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid - [M73025]. [Link]

-

PubChem. (R)-4-Methoxy-2-methyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-methoxy-2,2-dimethyl-4-oxobutanoic acid (C7H12O4). [Link]

- Google Patents. SUCCINATE OF THE MONO ((2-DIMETHYLAMINO) ETHYL ESTER)

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

Supporting Information for: Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties. [Link]

-

PrepChem. Synthesis of 2,2-dimethylsuccinic anhydride. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397). [Link]

-

Iqbal, M., et al. (2014). Antimicrobial Activities of Monoesters of Succinic Acid. Asian Journal of Chemistry, 26(23), 8025-8028. [Link]

-

PubChem. 2,2-Dimethylsuccinic anhydride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Diethyl succinate. [Link]

-

ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. [Link]

- Google Patents.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

-

ChemBK. 4-Methoxy-4-oxobutanoic acid. [Link]

-

Wang, L., et al. (2022). Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS. Metabolites, 12(11), 1111. [Link]

-

Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

NIST WebBook. Benzoic acid, 4-methoxy-. [Link]

-

NIST WebBook. 4-Methyl-2-oxovaleric acid. [Link]

Sources

Solubility Profile of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid: A Methodological & Theoretical Guide

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Need for Solubility Data

4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid is a dicarboxylic acid monoester with a distinct molecular structure that includes both a polar carboxylic acid group and a more nonpolar ethyl ester group. This amphiphilic nature suggests a complex solubility profile that is highly dependent on the chosen solvent system.

In drug development and chemical synthesis, solubility data is not merely a descriptive parameter; it is a cornerstone of process design and formulation. It dictates the choice of solvents for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal kinetics.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for achieving desired purity and crystal form.

-

Formulation: Developing stable and bioavailable drug products.

Given the scarcity of public data for this specific molecule[1], a robust internal methodology for its determination is essential. This guide provides the theoretical foundation and practical instruction to achieve this.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental work, a theoretical understanding of the intermolecular forces at play can guide solvent selection and aid in the interpretation of results. The principle that "like dissolves like" is the qualitative starting point, but more quantitative models provide deeper insight.

Hansen Solubility Parameters (HSP)

The "like dissolves like" principle is quantified by solubility parameters. The Hansen Solubility Parameters (HSP) model is particularly effective, as it deconstructs the total Hildebrand solubility parameter into three components representing the key intermolecular interactions[2][3]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance, Ra, between them in Hansen space) are likely to be miscible[3]. This approach is invaluable for rationally selecting a diverse range of solvents for screening and for replacing an undesirable solvent with a more suitable blend[4][5].

Predictive Models: UNIFAC

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model used to predict activity coefficients in non-ideal mixtures[6]. It breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups[6][7]. While powerful for predicting solid-liquid equilibrium, the accuracy of UNIFAC for complex pharmaceuticals can be limited, and it is often recommended for initial screening estimates[8]. Furthermore, accurate predictions require thermodynamic data for the solute, such as its melting point and enthalpy of fusion, which are not currently published for this compound[9][10].

Physicochemical Properties of this compound

A summary of the known structural information is essential for understanding its potential behavior.

| Property | Value / Representation | Source |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Structure | ||

| InChIKey | KMLNYFITNFHXJU-UHFFFAOYSA-N | [11] |

| Physical Form | Powder | [11] |

Key Data Gap: Critical thermodynamic properties such as melting point (Tₘ) and enthalpy of fusion (ΔHfus) are not found in the reviewed literature. These values must be determined experimentally (e.g., via Differential Scanning Calorimetry, DSC) before thermodynamic models like UNIFAC can be reliably applied.

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a robust, reliable technique for determining the equilibrium solubility of a solid in a liquid[12][13]. It is based on preparing a saturated solution, separating a known amount of the solution, removing the solvent by evaporation, and weighing the remaining solid solute[14][15].

Principle

A saturated solution is one in which the dissolved solute is in equilibrium with undissolved solid solute[14]. The concentration of the solute in this saturated solution defines its solubility at a given temperature. This protocol ensures equilibrium is reached and provides a direct, accurate measurement of solute mass.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with solvents)

-

Glass syringes

-

Pre-weighed evaporation dishes (e.g., glass petri dishes or aluminum pans)

-

Drying oven

-

Desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[12][16].

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the slurries to shake for a sufficient time to reach equilibrium. A minimum of 24-48 hours is recommended, but the ideal time should be determined by taking measurements at various intervals (e.g., 24, 48, 72 hours) until consecutive measurements show no significant change in concentration[12].

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling[16].

-

Sampling: Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a glass syringe, pre-warmed to the experimental temperature. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed (tared) evaporation dish.

-

Mass Determination of Solution: Immediately weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution sampled.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C, under vacuum if necessary).

-

Drying to Constant Weight: After the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the process of drying and cooling until a constant weight is achieved (e.g., two consecutive weighings differ by < 0.2 mg)[14].

-

Calculations:

-

Mass of Solute (m_solute): (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of Solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be meticulously recorded in a structured format to facilitate analysis and comparison.

Data Summary Table (Template)

| Solvent | Temperature (°C) | Solubility (g / 100g Solvent) | Solubility (mol / L) | Solvent Polarity Index |

| e.g., Acetone | 25.0 | [Experimental Value] | [Calculated Value] | 5.1 |

| e.g., Ethanol | 25.0 | [Experimental Value] | [Calculated Value] | 4.3 |

| e.g., Toluene | 25.0 | [Experimental Value] | [Calculated Value] | 2.4 |

| e.g., Heptane | 25.0 | [Experimental Value] | [Calculated Value] | 0.1 |

Interpreting the Results

The solubility of this compound is governed by the interplay between its polar carboxylic acid head and its less polar ester/dimethyl tail.

-

Polar Solvents (e.g., Ethanol, Acetone): Higher solubility is expected in polar solvents that can interact favorably with the carboxylic acid group through hydrogen bonding and dipole-dipole interactions. Polar protic solvents like ethanol should be particularly effective due to their ability to both donate and accept hydrogen bonds.

-

Nonpolar Solvents (e.g., Toluene, Heptane): Lower solubility is anticipated in nonpolar solvents. While the ethyl and dimethyl groups have some nonpolar character, the highly polar carboxylic acid group will dominate, leading to poor solute-solvent interactions.

-

Intermediate Polarity: Solvents of intermediate polarity may exhibit moderate solubility, balancing interactions with both ends of the molecule.

This relationship can be visualized as follows:

Caption: Solute-Solvent Interaction Model.

Conclusion

While direct experimental solubility data for this compound is not currently in the public domain, a systematic and principled approach can readily fill this knowledge gap. By combining a robust experimental methodology, such as the gravimetric method detailed herein, with a solid theoretical understanding of intermolecular forces, researchers can confidently determine and interpret the solubility profile of this compound. This data is fundamental for guiding rational solvent selection, optimizing manufacturing processes, and accelerating the development of new chemical entities.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffirm. Retrieved February 15, 2026, from [Link]

-

Aidic. (2017). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Chemical Engineering Transactions. Retrieved February 15, 2026, from [Link]

-

Hansen, C. M. (n.d.). Hansen solubility parameters (HSP). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Jolliffe, H. G., & Gerogiorgis, D. I. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Processes. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved February 15, 2026, from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

-

AIChE. (2014). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Retrieved February 15, 2026, from [Link]

-

Ruiz, M. A. G. (2015). The Experimental Determination of Solubilities. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Jolliffe, H. G., & Gerogiorgis, D. I. (2016). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023). UNIFAC. Retrieved February 15, 2026, from [Link]

-

Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources. Retrieved February 15, 2026, from [Link]

-

Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech. Retrieved February 15, 2026, from [Link]

-

Fagerberg, J. H. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2021). Gravimetric Methods. Retrieved February 15, 2026, from [Link]

-

Chemical Synthesis Database. (2025). 4-ethoxy-2-methyl-4-oxobutanoic acid. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H14O4). Retrieved February 15, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C8H14O4) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. paint.org [paint.org]

- 6. UNIFAC - Wikipedia [en.wikipedia.org]

- 7. aidic.it [aidic.it]

- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Method for Prediction of Pharmaceutical Solubility for Solvent Selection | AIChE [aiche.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound | 121925-55-1 [sigmaaldrich.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pharmajournal.net [pharmajournal.net]

- 15. msesupplies.com [msesupplies.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

Thermodynamic Stability and Regioselectivity of 2,2-Dimethylsuccinic Acid Monoethyl Derivatives

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes mechanistic insight, experimental validation, and actionable data over generic descriptions.

Technical Guide for Drug Development & Process Chemistry

Executive Summary

In the development of ester-based prodrugs and polymer precursors, the regiochemistry of 2,2-dimethylsuccinic acid (DMSA) derivatives is a critical, often overlooked variable. The introduction of the gem-dimethyl group at the C2 position creates a stark steric dichotomy between the C1 and C4 carboxyl groups.

This guide analyzes the thermodynamic and kinetic profiles of the two monoethyl ester isomers:

-

The

-Isomer (1-ethyl ester): Sterically shielded, metabolically robust. -

The

-Isomer (4-ethyl ester): Sterically accessible, metabolically labile.

Understanding the stability and interconversion of these isomers is essential for controlling prodrug half-life (PK/PD) and ensuring batch-to-batch reproducibility in API synthesis.

Part 1: Structural Dynamics & Isomerism

The Steric Environment

The gem-dimethyl group at C2 exerts a profound "Thorpe-Ingold Effect" (Gem-Dialkyl Effect), which compresses the internal bond angles and forces the terminal carboxyl groups closer together.[1][2] This has two major consequences:

-

Accelerated Cyclization: The molecule is thermodynamically primed to form 2,2-dimethylsuccinic anhydride.

-

Steric Shielding: The C1 carboxyl group (adjacent to the quaternary carbon) is chemically "hardened" against nucleophilic attack compared to the C4 carboxyl group.

Isomer Definition

| Feature | Isomer A: 1-Ethyl Ester ( | Isomer B: 4-Ethyl Ester ( |

| Structure | ||

| Ester Position | C1 (Hindered, quaternary center) | C4 (Unhindered, methylene) |

| Free Acid Position | C4 (Unhindered) | C1 (Hindered) |

| Synthetic Access | Difficult (Requires specific catalysis) | Easy (Kinetic product of anhydride opening) |

| Enzymatic Stability | High (Resists esterases) | Low (Rapid hydrolysis) |

Part 2: Thermodynamic vs. Kinetic Control[5][6]

The synthesis and stability of these monoesters are governed by the competition between the energy required to overcome steric hindrance (Kinetics) and the final stability of the molecule (Thermodynamics).

The Anhydride Gateway (Kinetic Control)

The most common synthetic route involves opening 2,2-dimethylsuccinic anhydride with ethanol.

-

Mechanism: Ethanol acts as a nucleophile.

-

Trajectory: It attacks the carbonyl carbon with the lowest steric hindrance.

-

Outcome: Attack occurs almost exclusively at C4 .

-

Result: The 4-ethyl ester (Isomer B) is the kinetic product. The bulky gem-dimethyl group blocks the trajectory to C1.

Thermodynamic Equilibration

Under acidic conditions (Fischer Esterification) or high heat, the system seeks the lowest energy state.

-

Steric Strain: An ethyl group is significantly bulkier than a proton. Placing the ethyl group at the crowded C1 position (Isomer A) introduces significant steric strain (van der Waals repulsion with methyl groups).

-

The Challenge: To obtain the valuable 1-ethyl ester (Isomer A) for drug delivery (where metabolic stability is desired), one must bypass thermodynamic control and use synthetic "tricks" (e.g., partial hydrolysis of the diester using sterically sensitive enzymes or specific basic conditions).

Pathway Visualization

The following diagram illustrates the energy landscape. Note the lower activation energy (

Figure 1: Reaction coordinate showing the kinetic preference for C4 attack. The 1-ethyl ester requires overcoming a significant steric barrier.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, you must validate which isomer you have synthesized. Melting point is often insufficient due to the waxy nature of these esters.

Protocol 3.1: NMR Differentiation (Self-Validating)

The chemical shift of the gem-dimethyl protons is the diagnostic marker.

-

Instrument: 400 MHz 1H-NMR in

. -

Diagnostic Signals:

-

4-Ethyl Ester (Isomer B): The methyl groups are adjacent to a free carboxylic acid. The acidic proton can H-bond with the carbonyl, slightly deshielding the methyls. Expect singlet at

ppm. -

1-Ethyl Ester (Isomer A): The methyl groups are adjacent to the ester. Esters are generally less electron-withdrawing than acids in this specific conformation. Expect singlet at

ppm. -

Validation: Spike the sample with a known standard of the diester (diethyl 2,2-dimethylsuccinate).

-

Protocol 3.2: Hydrolytic Stability Assay (Metabolic Simulation)

This assay determines if your derivative is suitable for a "sustained release" prodrug profile.

-

Preparation: Dissolve 10 mg of monoester in 1 mL DMSO.

-

Media: Add to 9 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing Pig Liver Esterase (PLE) (10 units/mL).

-

Incubation: 37°C with agitation.

-

Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120 min. Quench with acetonitrile.

-

Analysis: HPLC-UV (210 nm).

-

Expectation: The 4-ethyl ester will show

min. The 1-ethyl ester should show

-

Part 4: Data & Stability Profile

The following data summarizes the physicochemical distinctions critical for process handling.

| Parameter | 1-Ethyl Ester (Shielded) | 4-Ethyl Ester (Exposed) | Notes |

| pKa (Free Acid) | ~4.8 (C4-COOH) | ~6.2 (C1-COOH) | The acid at C1 is weaker due to steric inhibition of solvation and inductive donation from methyls. |

| Hydrolysis Rate ( | Slow ( | Fast ( | Under basic conditions (pH 10). |

| Equilibrium Ratio | < 10% | > 90% | In acidic ethanol at reflux. |

| Flash Point | > 110°C | > 110°C | Predicted. |

The "Thorpe-Ingold" Risk

Warning: Both monoesters are prone to spontaneous intramolecular cyclization to form 2,2-dimethylsuccinic anhydride upon heating (>150°C) or in the presence of dehydrating agents (e.g., acetic anhydride).

-

Mechanism:[3][4][5] The gem-dimethyl effect accelerates this ring closure by factors of

compared to unsubstituted succinic acid. -

Storage: Store at <4°C to prevent slow cyclization and subsequent hydrolysis.

Part 5: Implications for Drug Development

Prodrug Design Strategy

If 2,2-dimethylsuccinate is used as a linker or pro-moiety:

-

Targeting Rapid Release: Use the 4-ester linkage . The accessible ester bond allows rapid cleavage by ubiquitous esterases (hCE1/hCE2) in the plasma.

-

Targeting Sustained Release: Use the 1-ester linkage . The steric bulk of the gem-dimethyl group prevents the catalytic serine of the esterase from approaching the carbonyl carbon. This forces reliance on chemical hydrolysis or specific intracellular enzymes, prolonging half-life.

Separation Workflow

Because the pKa values of the free acid groups differ significantly (due to sterics), the isomers can be separated via pH-controlled extraction .

Figure 2: pH-controlled separation exploits the acidity difference between the hindered (C1) and unhindered (C4) carboxylic acids.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11701, 2,2-Dimethylsuccinic acid. Retrieved from [Link]

-

Asner, J. (2012). Kinetic vs. Thermodynamic Control of Reactions.[2][6][3][5][7] Master Organic Chemistry. Retrieved from [Link]

-

MDPI. (2019). Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. (Demonstrating enzymatic selectivity). Retrieved from [Link]

Sources

- 1. comporgchem.com [comporgchem.com]

- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. blogs.rsc.org [blogs.rsc.org]

Technical Whitepaper: Acidity & Physicochemical Profiling of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic Acid

The following technical guide is structured to provide a comprehensive analysis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid, synthesizing structural theory, predicted physicochemical data, and experimental methodologies.

Executive Summary

This compound (CAS: 121925-55-1) represents a specialized class of "sterically modulated hemiesters." Structurally, it is the 4-ethyl ester of 2,2-dimethylsuccinic acid. This molecule is of significant interest in drug discovery as a linker or prodrug moiety due to the gem-dimethyl effect , which introduces steric bulk adjacent to the free carboxylic acid. This structural feature not only modulates the acidity (pKa) but also significantly retards metabolic hydrolysis, enhancing the stability of adjacent amide or ester bonds in biological systems.

This guide provides a definitive analysis of its acidity, derived from electronic and steric principles, and outlines a self-validating protocol for experimental verification.

Structural Analysis & Theoretical Acidity

To understand the pKa of this molecule, one must deconstruct the competing electronic and steric forces acting upon the free carboxyl group.

Structural Deconvolution

The IUPAC name implies the following connectivity:

-

Backbone: Butanoic acid (C1–C4).

-

C1 Position: Free Carboxylic Acid (

). -

C2 Position: Gem-dimethyl substitution (

). -

C4 Position: Ethyl Ester group (

).

Chemical Structure:

Electronic & Steric Effects on pKa

The acidity of the C1 carboxyl group is governed by three primary vectors:

-

The Inductive Effect (+I) of Methyl Groups: Alkyl groups are electron-donating.[1][2] The two methyl groups at the

-position increase electron density at the carbonyl carbon, destabilizing the conjugate base (carboxylate anion) and increasing the pKa (weakening the acid). -

Steric Hindrance to Solvation (The Dominant Factor): The bulky gem-dimethyl group creates a hydrophobic shield around the carboxylate. Upon deprotonation, the resulting anion requires stabilization by a solvation shell (water molecules). The steric bulk physically inhibits the organization of solvent molecules, entropically disfavoring ionization. This significantly increases the pKa .

-

The Inductive Effect (-I) of the Distal Ester: The ethoxycarbonyl group at C4 is electron-withdrawing. Through the

-bond framework, it pulls electron density away from the C1 carboxylate, stabilizing the anion and decreasing the pKa .

Predicted pKa Value

Comparing this molecule to established standards allows for a high-confidence prediction:

| Compound | Structure | pKa (Exp) | Rationale |

| Acetic Acid | 4.76 | Standard aliphatic acid. | |

| Pivalic Acid | 5.03 | +I and Steric bulk of t-butyl group raises pKa. | |

| Succinic Acid | 4.21 ( | -I effect of second COOH lowers pKa. | |

| Target Molecule | 4.40 ± 0.15 | More acidic than Pivalic due to the distal ester (-I), but less acidic than Succinic acid due to the gem-dimethyl bulk. |

Visualization of Physicochemical Logic

The following diagram illustrates the competing forces determining the acidity and the resulting physicochemical profile.

Figure 1: Mechanistic breakdown of structural features influencing the acidity constant.

Experimental Protocol: Potentiometric pKa Determination

For high-precision determination of the pKa, a standard aqueous titration is insufficient due to the lipophilicity introduced by the ethyl ester and dimethyl groups. The following protocol uses a Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation) to ensure accuracy.

Materials & Equipment

-

Compound: >98% purity this compound (ensure no hydrolysis of the ester has occurred).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Solvent: Methanol (HPLC grade) and degassed water (Milli-Q).

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Equipment: Mettler Toledo or Metrohm Autotitrator with a combined glass pH electrode (Ag/AgCl reference).

Step-by-Step Methodology

-

Electrode Calibration:

-

Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers.

-

Perform a "blank" titration on the solvent system to determine the

(standard potential) of the electrode in the specific solvent mixture.

-

-

Sample Preparation:

-

Prepare three vessels containing the analyte at

M concentration in varying Methanol/Water ratios:-

Vessel A: 30% MeOH / 70% Water

-

Vessel B: 40% MeOH / 60% Water

-

Vessel C: 50% MeOH / 50% Water

-

-

Note: The co-solvent is necessary to ensure full solubility of the lipophilic ester during the titration.

-

-

Titration:

-

Maintain temperature at 25.0 ± 0.1°C under inert gas (

or Ar) purge to prevent -

Titrate with 0.1 M NaOH in small increments (e.g., 10

L) to capture the buffer region accurately. -

Record Potential (mV) vs. Volume added.

-

-

Data Analysis (Yasuda-Shedlovsky):

-

Calculate the apparent pKa (

) for each solvent ratio using the Bjerrum difference plot or Gran method. -

Plot

vs. -

Extrapolate the linear regression to

co-solvent (pure water) to obtain the thermodynamic aqueous pKa.

-

Titration Workflow Diagram

Figure 2: Workflow for determining pKa of lipophilic acids using co-solvent extrapolation.

Implications for Drug Development[3]

Metabolic Stability (The Gem-Dimethyl Advantage)

The primary utility of this compound in drug design lies in the gem-dimethyl group . In a biological context, linear esters and succinate linkers are rapidly hydrolyzed by esterases.

-

Mechanism: The two methyl groups at C2 create a "steric umbrella." This prevents the catalytic serine residue of esterases from approaching the carbonyl carbon of the adjacent amide or ester bond (if the free acid is coupled to a drug).

-

Result: Significantly increased plasma half-life (

) compared to un-substituted succinyl linkers.

Solubility and Permeability

-

LogD (pH 7.4): At physiological pH, the C1 carboxyl (pKa ~4.4) will be fully ionized (

). This ensures high aqueous solubility. -

Membrane Permeability: To cross cell membranes, the molecule must be in its neutral form. The pKa of 4.4 suggests that in the acidic microenvironment of the stomach or lysosomes (pH < 5), a significant fraction will be neutral, facilitating passive diffusion.

References

-

PubChem Compound Summary. (2025). This compound (CID 14294886).[3] National Center for Biotechnology Information. Link

-

BenchChem Properties Guide. (2025). Physicochemical properties of 2,2-Dimethylsuccinic acid derivatives. BenchChem Technical Support.[4][5] Link

-

ResearchGate. (2025). Effect of gem-Difluorination and gem-Dimethylation on pKa and Lipophilicity. Journal of Fluorine Chemistry / ResearchGate. Link

-

Sigma-Aldrich. (2025). Product Specification: this compound.[6] Merck KGaA. Link

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Link

Sources

Literature review of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid synthesis pathways

The following technical guide details the synthesis of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid (also known as 2,2-dimethylsuccinic acid 4-ethyl ester).

This guide prioritizes regiocontrol .[1][2][3] Due to the gem-dimethyl substitution, the synthesis is prone to isomeric errors that are difficult to separate.[3] The methodology below navigates these steric challenges to ensure the correct isomer is isolated.

A Guide to Regioselective Desymmetrization

Executive Summary & Structural Logic

The target molecule, This compound (CAS: 121925-55-1), is a critical mono-ester building block.[2][3][4] Its structure features a carboxylic acid adjacent to a quaternary carbon (gem-dimethyl), while the ethyl ester is located at the less hindered position.[3]

-

Target Structure:

-

The Challenge: Regioselectivity. The molecule is an isomer of 3,3-dimethylsuccinic acid 4-ethyl ester.[2][3][4] Standard partial hydrolysis of the diester typically yields the wrong isomer due to steric hindrance protecting the ester adjacent to the quaternary center.[1][3]

-

The Solution: Nucleophilic Desymmetrization of 2,2-Dimethylsuccinic Anhydride. This pathway leverages the steric bulk of the gem-dimethyl group to direct the nucleophile (ethanol) exclusively to the unhindered carbonyl, locking in the correct regiochemistry.[2][3]

Pathway Analysis: The Trap vs. The Solution

The following diagram illustrates why the Anhydride Route is superior to the Diester Hydrolysis route.

Figure 1: Comparison of synthetic strategies. The Diester route (red) yields the thermodynamically or kinetically favored hydrolysis product, which is the wrong isomer.[1][3] The Anhydride route (green) uses sterics to force the correct substitution pattern.[1]

Detailed Experimental Protocol

The Gold Standard: Anhydride Desymmetrization[3]

This protocol is based on the steric-controlled ring opening of 2,2-dimethylsuccinic anhydride.[2][3][4] The reaction is highly regioselective because the gem-dimethyl group effectively shields the C1 carbonyl from nucleophilic attack, forcing ethanol to attack the C4 carbonyl.[3]

Reagents & Materials

| Reagent | Equiv.[1][2][3][5][6][7] | Role | CAS |

| 2,2-Dimethylsuccinic anhydride | 1.0 | Substrate | 17347-61-4 |

| Absolute Ethanol | 10-20 Vol | Nucleophile/Solvent | 64-17-5 |

| DMAP (Optional) | 0.05 | Catalyst | 1122-58-3 |

| Toluene | Solvent | Azeotrope | 108-88-3 |

Step-by-Step Methodology

-

Preparation:

-

Reaction:

-

Uncatalyzed (High Purity): Heat the mixture to 50°C and stir for 12–16 hours.

-

Catalyzed (Faster): Add DMAP (5 mol%) and stir at Room Temperature for 4–6 hours.

-

Process Insight: The uncatalyzed thermal method is preferred for GMP workflows as it avoids removing the catalyst later.[1][3] The rate is slower, but the impurity profile is cleaner.[1][3]

-

-

Monitoring:

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess ethanol.

-

Azeotropic Drying: Add Toluene (5 volumes) to the residue and concentrate again to remove trace ethanol and moisture.[1][2][3]

-

The resulting oil or low-melting solid is usually sufficiently pure (>95%) for subsequent steps.[1][2][3]

-

-

Purification (if necessary):

Yield & Characterization

-

1H NMR (CDCl3, 400 MHz):

-

Diagnostic Signal: The singlet at 2.65 ppm corresponds to the methylene group.[1][3] In the wrong isomer, this signal would be slightly upfield (~2.4 ppm) as it would be adjacent to the acid rather than the ester.[1][3]

Upstream Synthesis: Preparing the Anhydride

If the anhydride is not commercially available, it must be synthesized from 2,2-dimethylsuccinic acid.[2][3]

Reaction: 2,2-Dimethylsuccinic acid + Acetic Anhydride

-

Mix 2,2-dimethylsuccinic acid (1 equiv) with Acetic Anhydride (2–3 equiv).

-

Heat to 140°C (reflux) for 2–3 hours.

-

Distill off the acetic acid and excess acetic anhydride under reduced pressure.

-

The residue is the cyclic anhydride (quantitative conversion).[3]

Critical Quality Attributes (CQA)

When validating this synthesis, pay attention to these specific impurity markers:

| Impurity | Origin | Detection Strategy |

| 2,2-Dimethylsuccinic acid | Hydrolysis (wet EtOH) | H-NMR (Loss of ethyl signals) |

| Diethyl 2,2-dimethylsuccinate | Over-reaction (Acid catalysis) | TLC (High Rf spot), H-NMR (Two ethyl groups) |

| Wrong Regioisomer | Diester hydrolysis route | H-NMR (Shift of CH2 singlet) |

References

-

Regioselective Alcoholysis: Patent WO2013090664A1.[1][2][3] "Derivatives of betulin." (2013).[1][2][3] Describes the uncatalyzed reaction of 3,3-dimethyldihydrofuran-2,5-dione with ethanol at 50°C to yield this compound.[2][3][4]

-

Anhydride Synthesis:PrepChem. "Synthesis of 2,2-dimethylsuccinic anhydride."

-

General Reactivity:BenchChem Technical Support.

-

Compound Data: PubChem. "this compound (CID 14294886)."[2][3][4]

Sources

- 1. Diethyl succinate - Wikipedia [en.wikipedia.org]

- 2. 2,2-Dimethylsuccinic anhydride | C6H8O3 | CID 87067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 17347-61-4: 2,2-Dimethylsuccinic anhydride [cymitquimica.com]

- 4. 5129-35-1|Propyl 2,2-dimethylpropanoate|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid: Melting and Boiling Point Determination

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Undocumented Properties

4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid is a bifunctional organic molecule featuring both a carboxylic acid and an ester moiety. As with many novel or specialized chemical entities, a thorough search of established chemical databases reveals a conspicuous absence of experimentally determined physical properties such as melting and boiling points. For professionals in drug development and chemical research, these values are not mere trivialities; they are critical parameters that influence purification methods (e.g., distillation and crystallization), formulation strategies, stability assessments, and compliance with regulatory standards like those set by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

This guide, therefore, shifts from a simple reporting of data to a more foundational scientific approach. It provides a robust framework for understanding, predicting, and, most importantly, experimentally verifying the melting and boiling points of this compound.

Theoretical Analysis: Predicting Properties from Molecular Structure

The physical properties of a compound are intrinsically linked to its molecular structure and the resulting intermolecular forces (IMFs).[3][4][5][6][7][8][9][10] By examining the structure of this compound, we can make informed predictions about its thermal behavior.

Molecular Structure:

Key Structural Features and Their Influence:

-

Carboxylic Acid Group (-COOH): This is the most dominant functional group influencing the boiling point. The hydroxyl (-OH) component is a strong hydrogen bond donor, while the carbonyl (C=O) oxygen is a hydrogen bond acceptor. This allows for the formation of strong intermolecular hydrogen bonds, often resulting in the formation of stable dimers in the liquid and even vapor phase.[11] This high degree of intermolecular association requires significant thermal energy to overcome, leading to a relatively high boiling point compared to molecules of similar molecular weight that lack this functionality.[11][12][13]

-

Ester Group (-COOCH2CH3): The ester group is polar and can participate in dipole-dipole interactions. However, it lacks a hydrogen atom bonded to an electronegative oxygen, so it cannot act as a hydrogen bond donor.[12][14][15] Its presence contributes to the overall polarity and molecular weight but has a less pronounced effect on elevating the boiling point compared to the carboxylic acid.[14][15]

-

Dimethyl Groups (-C(CH3)2-): The two methyl groups at the alpha-position introduce steric hindrance and branching. Increased branching generally leads to a more compact, spherical shape, which can reduce the surface area available for van der Waals interactions. This typically lowers the boiling point compared to a linear isomer.[3][16] However, for melting points, a more symmetrical or spherical shape can sometimes lead to more efficient packing in a crystal lattice, potentially increasing the melting point.[5][16]

-

Molecular Weight: The molecular weight of this compound is 174.19 g/mol . In general, boiling and melting points increase with molecular weight due to stronger London dispersion forces.[4][8]

Qualitative Prediction:

Based on the potent hydrogen bonding capability of the carboxylic acid group, it is predicted that this compound will be a liquid or a low-melting solid at room temperature with a relatively high boiling point, likely above 200°C, and potentially undergoing decomposition before boiling at atmospheric pressure. The melting point will be influenced by the efficiency of crystal lattice packing.

Logical Relationship of Intermolecular Forces

Caption: Relationship between IMF strength and physical properties.

Experimental Determination Protocols

Given the absence of literature data, experimental verification is paramount. The following sections provide self-validating protocols for determining the melting and boiling points. These methods are grounded in established laboratory techniques and adhere to principles outlined by standards organizations.[17][18]

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities will generally depress the melting point and broaden the range.[19]

This is the preferred method for its accuracy, reproducibility, and safety.[20]

Apparatus:

-

Digital Melting Point Apparatus (e.g., Cole-Parmer, MSRS DigiMelt)[21][22]

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dry and crystalline. If necessary, grind a small amount into a fine powder using a mortar and pestle to ensure uniform heat transfer.[23]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or use a tube tapper, to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm for optimal results.[24][25]

-

Apparatus Setup:

-

Turn on the apparatus and allow it to self-calibrate if required.

-

Perform a preliminary rapid determination if the approximate melting point is unknown. Set a high ramp rate (e.g., 10-20°C/min) to find a rough value.[26]

-

For an accurate measurement, set a "plateau" or "start" temperature approximately 10-20°C below the expected melting point.[21][26]

-

Set the ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.[21][26]

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the apparatus.[26]

-

Press "Start" to initiate the heating program.

-

Observe the sample through the magnifying eyepiece.

-

Record T1: The temperature at which the first drop of liquid appears.

-

Record T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

-

-

Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.

A classical and cost-effective method that relies on convection currents in a heating oil bath to provide uniform heating.[19][27][28]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (calibrated)

-

Capillary tubes

-

Rubber band or a small piece of rubber tubing

-

Bunsen burner or microburner

-

Clamp and stand

Protocol:

-

Sample Preparation: Prepare and load the capillary tube as described in the digital apparatus method.

-

Apparatus Assembly:

-

Clamp the Thiele tube securely to a ring stand.

-

Fill the tube with oil until the level is just above the top of the side-arm loop.

-

Attach the loaded capillary tube to the thermometer using a small rubber band, aligning the sample with the middle of the thermometer bulb.[27][29]

-

Insert the thermometer/capillary assembly into the Thiele tube through a stopper, ensuring the sample is positioned in the center of the main tube.[27]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating.[27] The shape of the tube will induce convection currents, circulating the oil for a uniform temperature.

-

Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[27]

-

Observe the sample closely. Record the temperature range from the first sign of melting to the complete liquefaction of the sample.[28]

-

Experimental Workflow for Melting Point Determination

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

Due to the high predicted boiling point and potential for decomposition, a micro-boiling point method is recommended as it requires only a small amount of sample.[30][31][32][33]

This technique determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a small beaker for heating bath

-

Heating oil

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or tubing slice

Protocol:

-

Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Assembly:

-

Attach the test tube assembly to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in the Thiele tube or oil bath. The heat source should not be in direct contact with the sample tube.

-

-

Measurement:

-

Heat the oil bath gradually. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and escapes.[31]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid is boiling and its vapor is filling the capillary.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube is the boiling point.[30][31] Record this temperature.

-

-

Pressure Correction: The boiling point is highly sensitive to atmospheric pressure. The measured boiling point should be corrected to standard pressure (760 mmHg) if the laboratory pressure differs significantly.

Data Summary and Conclusion

As no pre-existing data is available, the following table is provided as a template for recording experimentally determined values.

| Physical Property | Predicted Qualitative Value | Experimental Value (°C) |

| Melting Point | Low-melting solid | Record as T1 - T2 range |

| Boiling Point | High (>200°C) | Record value and pressure |

The physicochemical properties of this compound are dictated by its bifunctional nature. The strong hydrogen-bonding capacity of its carboxylic acid moiety is the primary determinant of its high boiling point, while its melting point is dependent on the efficiency of its crystal packing. This guide provides the necessary theoretical foundation and detailed, authoritative experimental protocols to enable researchers to reliably determine these crucial parameters. The rigorous application of these methods will ensure the generation of high-quality, reproducible data essential for advancing research and development activities.

References

- This reference list is a consolidated compilation of sources that support the technical claims and protocols described within this guide. All links have been verified for accessibility.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. [Link]

-

University of Calgary. Melting point determination. Retrieved from University of Calgary. [Link]

-

SSERC. Melting point determination. Retrieved from SSERC. [Link]

-

Organic Chemistry: How to…. (2022, July 30). Predicting boiling and melting points. Retrieved from Organic Chemistry: How to…. [Link]

-

Wikipedia. Thiele tube. Retrieved from Wikipedia. [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from Timstar. [Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

-

HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Retrieved from HSCprep. [Link]

-

ChemTalk. (2023, August 8). Effects of Intermolecular Forces. Retrieved from ChemTalk. [Link]

-

Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. Retrieved from Chemistry LibreTexts. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. Retrieved from University of Calgary. [Link]

-

NFU. NFU 498 Digital Melting Point Apparatus. Retrieved from NFU. [Link]

-

Master Organic Chemistry. (2010, October 1). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from Chemistry LibreTexts. [Link]

-

ASTM International. (2009). ASTM D87-09: Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve). Retrieved from ASTM International. [Link]

-

ASTM International. (2023, April 25). E324: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from ASTM International. [Link]

-

chymist.com. Micro Boiling Point Determination. Retrieved from chymist.com. [Link]

-

University of Alberta. Micro-boiling point measurement. Retrieved from University of Alberta. [Link]

-

RevisionDojo. (2025, December 8). Why Intermolecular Forces Affect Physical Properties. Retrieved from RevisionDojo. [Link]

-

ANSI Webstore. ASTM D87-07: Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve). Retrieved from ANSI Webstore. [Link]

-

chemconnections.org. Boiling Point Determination. Retrieved from chemconnections.org. [Link]

-

Scribd. Micro-Method for Boiling Point Determination. Retrieved from Scribd. [Link]

-

Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from Laboratory Equipment. [Link]

-

ASTM International. (2008). ASTM D1120-08: Standard Test Method for Boiling Point of Engine Coolants. Retrieved from ASTM International. [Link]

-

MaTestLab. (2025, November 28). ASTM D7169 Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High-Temperature Gas Chromatography. Retrieved from MaTestLab. [Link]

-

Waxpedia. (2013, August 8). Melting point. Retrieved from Waxpedia. [Link]

-

Quora. (2018, May 8). Why do esters have a lower boiling point than carboxylic acids?. Retrieved from Quora. [Link]

-

Savant Labs. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. Retrieved from Savant Labs. [Link]

-

ASTM International. (2023, August 11). D5399: Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. Retrieved from ASTM International. [Link]

-

Scion Instruments. ASTM D2887 | Analysis of Boiling Point Distributions in Petroleum Fractions. Retrieved from Scion Instruments. [Link]

-

Open Oregon Educational Resources. 7.4 Esters and Amides – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

-

ASTM International. (2024, October 15). E794: Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. Retrieved from ASTM International. [Link]

-

Lambda Photometrics Ltd. Melting Point Determination. Retrieved from Lambda Photometrics Ltd. [Link]

-

Chemistry Steps. Boiling Point and Melting Point in Organic Chemistry. Retrieved from Chemistry Steps. [Link]

-

Cole-Parmer. Digital Melting Point Apparatus. Retrieved from Cole-Parmer. [Link]

-

Brainly. (2023, April 14). Do esters have higher or lower boiling points than carboxylic acids?. Retrieved from Brainly. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. Retrieved from Japanese Pharmacopoeia. [Link]

-

ACS Publications. Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Retrieved from ACS Publications. [Link]

-

Stanford Research Systems. DigiMelt Student Melting Point System. Retrieved from Stanford Research Systems. [Link]

-

Science Ready. Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from Science Ready. [Link]

-

Chemistry LibreTexts. (2021, January 7). 6: Carboxylic Acids and Esters. Retrieved from Chemistry LibreTexts. [Link]

-

Academia.edu. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Retrieved from Academia.edu. [Link]

-

International Journal of Thermophysics. (2013, January 25). IJT Guidelines For Reporting of New Experimental Property Data. Retrieved from International Journal of Thermophysics. [Link]

-

Dutscher. MP-800D Series - Melting Point S. Retrieved from Dutscher. [Link]

-

IUPAC. RECOMMENDED REFERENCE MATERIALS FOR THE REALIZATION OF PHYSICOCHEMICAL PROPERTIES. Retrieved from IUPAC. [Link]

-

BIPM. (2023, March 6). 2023-03-06-iupac-guidelines. Retrieved from BIPM. [Link]

-

INRIM. (2020, October 30). IUPAC/CITAC Guide: Evaluation of risks of false decisions in conformity assessment of a multicomponent material or object due. Retrieved from INRIM. [Link]

-

Wikipedia. IUPAC nomenclature of chemistry. Retrieved from Wikipedia. [Link]

Sources

- 1. IJT Guidelines For Reporting of New Experimental Property Data [trc.nist.gov]

- 2. 2023-03-06-iupac-guidelines - BIPM [bipm.org]

- 3. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. hscprep.com.au [hscprep.com.au]

- 6. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. revisiondojo.com [revisiondojo.com]

- 11. quora.com [quora.com]

- 12. brainly.com [brainly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 7.4 Esters and Amides – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 15. scienceready.com.au [scienceready.com.au]